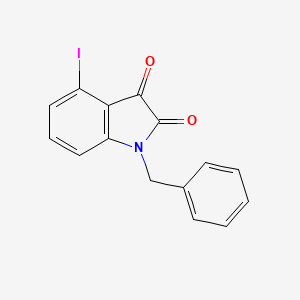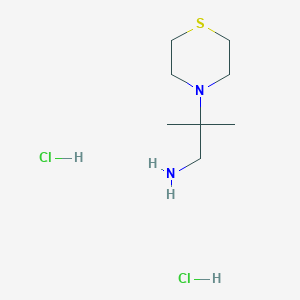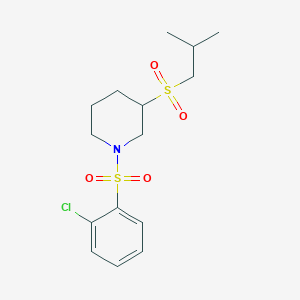
1-Benzyl-4-iodoindole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Isoindolines, a family of compounds to which 1-Benzyl-4-iodoindole-2,3-dione belongs, have been synthesized using simple heating and relatively quick solventless reactions . This green synthesis technique was developed to create isoindolines/dioxoisoindolines .Molecular Structure Analysis
The molecular formula of 1-Benzyl-4-iodoindole-2,3-dione is C15H10INO2, and it has a molecular weight of 363.154.Chemical Reactions Analysis
Isoindolines and their derivatives have been the focus of much research due to their presence in a wide array of bioactive molecules . They have been synthesized using various pathways, many of which do not follow green chemistry principles .科学的研究の応用
Antipsychotic and Mood Disorder Treatments
Lurasidone, a novel benzisothiazole antipsychotic drug, showcases the importance of structural diversity in developing treatments for psychotic and major affective disorders. It highlights the potential of structurally unique compounds in offering new therapeutic avenues (Pompili et al., 2018).
Biological Activities of Heterocyclic Compounds
The review of biological activities associated with compounds like 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, which share some structural similarities with indole derivatives, demonstrates a wide range of biological activities. This suggests that exploring the biological activities of 1-Benzyl-4-iodoindole-2,3-dione could uncover new pharmacological targets (Waisser & Kubicová, 1993).
Therapeutic and Chemical Applications of Thiazolidinediones
The review focused on thiazolidinediones as PTP 1B inhibitors showcases the utility of specific structural motifs in addressing diabetes and related metabolic disorders. This implies that derivatives of indole, such as 1-Benzyl-4-iodoindole-2,3-dione, could be of interest in designing inhibitors for specific biological targets (Verma et al., 2019).
Electronic Device Applications of Conjugated Polymers
The exploration of conjugated polymers containing high-performance electron-deficient pigments, similar to diketopyrrolopyrrole-based polymers, for electronic device applications demonstrates the potential of novel compounds in material science. This suggests that 1-Benzyl-4-iodoindole-2,3-dione and its derivatives could contribute to advancements in materials for electronic applications (Deng et al., 2019).
Advances in Indole Synthesis
The review on indole synthesis methods offers a comprehensive look at how different strategies for indole construction can lead to varied and potent biological activities. This highlights the importance of synthetic approaches in unlocking the therapeutic potential of indole derivatives (Taber & Tirunahari, 2011).
作用機序
Target of Action
The primary targets of 1-Benzyl-4-iodoindole-2,3-dione It is known that indole derivatives, which include 1-benzyl-4-iodoindole-2,3-dione, often interact with various biological targets . For instance, some indole derivatives have been found to modulate the dopamine receptor D3 , suggesting potential applications as antipsychotic agents.
Mode of Action
The exact mode of action of 1-Benzyl-4-iodoindole-2,3-dione Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in the cellular environment, potentially influencing a range of biological processes.
Biochemical Pathways
The specific biochemical pathways affected by 1-Benzyl-4-iodoindole-2,3-dione Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 1-Benzyl-4-iodoindole-2,3-dione Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
将来の方向性
特性
IUPAC Name |
1-benzyl-4-iodoindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2/c16-11-7-4-8-12-13(11)14(18)15(19)17(12)9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTWUOXHAXTIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)I)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-iodoindole-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2574852.png)
![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)
![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)
![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)
![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2574858.png)



![7-isopentyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2574865.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2574868.png)

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)
![N-(2,5-dimethylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2574875.png)